ethyl 1-allyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Pyrrole derivatives are a class of compounds that have a five-membered aromatic ring, containing four carbon atoms and a nitrogen atom . The specific compound you mentioned seems to be a derivative of pyrrole, with various functional groups attached to it. These functional groups include an ethyl ester, an allyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be quite complex due to the presence of various functional groups. The structure is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy . Single crystal X-ray analysis can provide unambiguous evidence for the structure of the synthesized product .Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For instance, they can participate in cyclization reactions . The specific reactions that “ethyl 1-allyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” can undergo would depend on its exact molecular structure.Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some pyrrole derivatives have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
Future Directions
The future directions for research on a compound like “ethyl 1-allyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” could include further exploration of its potential biological activities, development of more efficient synthesis methods, and investigation of its physical and chemical properties .
Properties
IUPAC Name |
ethyl 5-methyl-2-oxo-1-prop-2-enyl-3H-pyrrole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-6-12-8(3)9(7-10(12)13)11(14)15-5-2/h4H,1,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWJJRIQTFQTEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1)CC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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